molecular formula C8H5F4NO2 B14136681 4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid CAS No. 194804-89-2

4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid

Cat. No.: B14136681
CAS No.: 194804-89-2
M. Wt: 223.12 g/mol
InChI Key: YIESOACCFVPTSV-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H5F4NO2. This compound is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions One common method involves the nitration of 3-(trifluoromethyl)benzoic acid, followed by reduction and fluorination steps The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures The resulting nitro compound is then reduced to the corresponding amino compound using reducing agents such as iron powder or tin chloride in acidic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Iron powder or tin chloride in acidic conditions.

    Fluorination: Selectfluor or other electrophilic fluorinating agents.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Derivatives with different substituents on the aromatic ring.

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives with varying degrees of reduction.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to potent biological effects. The exact pathways involved may vary depending on the specific context and application.

Comparison with Similar Compounds

4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid can be compared with other fluorinated benzoic acids, such as:

  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid

These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring. The unique combination of the amino, fluoro, and trifluoromethyl groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

194804-89-2

Molecular Formula

C8H5F4NO2

Molecular Weight

223.12 g/mol

IUPAC Name

4-amino-2-fluoro-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5F4NO2/c9-6-3(7(14)15)1-2-4(13)5(6)8(10,11)12/h1-2H,13H2,(H,14,15)

InChI Key

YIESOACCFVPTSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)N

Origin of Product

United States

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